molecular formula C19H22Cl2N2O2 B283398 N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}-3-methylbutanamide

N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}-3-methylbutanamide

Cat. No. B283398
M. Wt: 381.3 g/mol
InChI Key: SGDLWVKVTFSDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}-3-methylbutanamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of nicotinic acetylcholine receptor agonists and has shown promising results in various scientific research studies.

Mechanism of Action

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. The activation of this receptor by DMXB-A leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, which is essential for cognitive function, and also increases the release of dopamine, which is involved in reward and motivation. Additionally, DMXB-A has been shown to reduce inflammation in the brain, which is associated with various neurological disorders.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the receptor's function. Additionally, DMXB-A is relatively stable and has a long half-life, which allows for prolonged exposure in experiments. However, the compound is expensive and requires careful handling due to its toxicity.

Future Directions

There are several future directions for research on DMXB-A. One potential area of study is its use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to determine the optimal dosage and administration of DMXB-A for therapeutic use. Another area of research is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of DMXB-A involves multiple steps, beginning with the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 4-aminophenol to form the intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride to produce the final product, DMXB-A. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have a positive effect on cognitive function, memory, and attention in animal models. Additionally, DMXB-A has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

properties

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

N-[4-[(3,5-dichloro-2-methoxyphenyl)methylamino]phenyl]-3-methylbutanamide

InChI

InChI=1S/C19H22Cl2N2O2/c1-12(2)8-18(24)23-16-6-4-15(5-7-16)22-11-13-9-14(20)10-17(21)19(13)25-3/h4-7,9-10,12,22H,8,11H2,1-3H3,(H,23,24)

InChI Key

SGDLWVKVTFSDER-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=CC(=C2OC)Cl)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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